molecular formula C14H13N5O3 B2750994 3-((1-(5-Methylisoxazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034561-69-6

3-((1-(5-Methylisoxazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No. B2750994
CAS RN: 2034561-69-6
M. Wt: 299.29
InChI Key: LSAIGOLDWHTZNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds similar to “3-((1-(5-Methylisoxazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile” has been reported in the literature . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Isoxazoles can also be synthesized via different pathways using both homogeneous and heterogeneous catalysts .


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Heterocyclic Compound Synthesis

The chemical compound , due to its complex structure, is indicative of its potential use in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and materials with unique properties. For instance, the synthesis of new pyridine and fused pyridine derivatives demonstrates the versatility of similar nitrile compounds in creating pharmacologically relevant structures (Al-Issa, 2012). These processes often involve reactions with various reagents to afford isoquinoline, pyrido[2,3-d]pyrimidine, and other derivatives, showcasing the chemical's role in synthesizing complex heterocyclic frameworks.

Antimicrobial and Anticancer Applications

Compounds derived from similar chemical structures have been evaluated for their antimicrobial and anticancer activities. The synthesis and characterization of new pyridines from reactions involving nitrile compounds have led to the discovery of substances with significant biological activity. For example, research on pyrazole and pyridine derivatives synthesized from reactions with nitrile compounds has shown promising antimicrobial and antitumor activities, highlighting the potential medical applications of these chemicals in treating diseases and infections (Elewa et al., 2021).

Corrosion Inhibition

Another fascinating application of compounds related to the chemical structure is in the field of corrosion inhibition. Aryl pyrazolo pyridine derivatives, which share similarities with the target compound, have been studied for their effectiveness in protecting metals from corrosion. These studies reveal that such compounds can significantly inhibit the corrosion process, making them valuable in industrial applications where metal longevity is critical (Sudheer & Quraishi, 2015).

properties

IUPAC Name

3-[1-(5-methyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c1-9-11(7-18-22-9)14(20)19-5-2-10(8-19)21-13-12(6-15)16-3-4-17-13/h3-4,7,10H,2,5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSAIGOLDWHTZNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)N2CCC(C2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1-(5-Methylisoxazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

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